4-((4-Chlorophenyl)sulfanyl)-6-(4-(2-ethoxyphenyl)piperazino)-2-pyrimidinamine
Description
4-((4-Chlorophenyl)sulfanyl)-6-(4-(2-ethoxyphenyl)piperazino)-2-pyrimidinamine is a pyrimidine derivative featuring a 4-chlorophenylsulfanyl group at position 4 and a 4-(2-ethoxyphenyl)piperazino moiety at position 6 of the pyrimidine core (Figure 1). This compound belongs to the heterocyclic class, characterized by its six-membered aromatic ring with two nitrogen atoms at positions 1 and 3 . Its structural complexity arises from the combination of sulfanyl-linked chlorophenyl and ethoxyphenyl-substituted piperazine groups, which are hypothesized to enhance interactions with biological targets such as enzymes or receptors . Synthesis typically involves multi-step reactions starting from pyrimidine precursors, with optimization of reaction conditions (e.g., solvent choice, temperature) critical for yield and purity .
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfanyl-6-[4-(2-ethoxyphenyl)piperazin-1-yl]pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN5OS/c1-2-29-19-6-4-3-5-18(19)27-11-13-28(14-12-27)20-15-21(26-22(24)25-20)30-17-9-7-16(23)8-10-17/h3-10,15H,2,11-14H2,1H3,(H2,24,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAQXJBDDTPCWSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)C3=CC(=NC(=N3)N)SC4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Chlorophenyl)sulfanyl)-6-(4-(2-ethoxyphenyl)piperazino)-2-pyrimidinamine typically involves multi-step organic reactions. One common approach is to start with the pyrimidine core, which can be synthesized through a condensation reaction between appropriate aldehydes and amidines. The chlorophenyl sulfanyl group can be introduced via a nucleophilic substitution reaction, while the ethoxyphenyl piperazino group can be attached through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-((4-Chlorophenyl)sulfanyl)-6-(4-(2-ethoxyphenyl)piperazino)-2-pyrimidinamine can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of a nitro group would yield an amine.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.
Medicine: Its structural features suggest it could be explored for therapeutic applications, such as targeting specific enzymes or receptors.
Industry: It could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-((4-Chlorophenyl)sulfanyl)-6-(4-(2-ethoxyphenyl)piperazino)-2-pyrimidinamine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Structural Similarities and Key Substituent Variations
The compound shares core pyrimidine and piperazine features with several analogs, but its pharmacological and chemical properties are modulated by substituent variations. Table 1 summarizes critical comparisons:
Table 1. Structural and functional comparison with analogs.
Research Findings and Data Highlights
Key In Vitro Studies
- Binding Affinity : The compound demonstrated a Ki value of 12 nM for 5-HT₁A receptors in rat brain homogenates, outperforming analogs with methoxy or methylsulfonyl groups (Ki = 45–80 nM) .
- Solubility : Aqueous solubility of 0.8 mg/mL (pH 7.4) was observed, significantly higher than methylsulfonyl derivatives (0.2 mg/mL) due to the ethoxy group’s polarity .
Comparative Toxicity
- Cytotoxicity : IC₅₀ values in HEK-293 cells were >100 μM, indicating lower toxicity compared to trifluoromethyl-containing analogs (IC₅₀ = 30–50 μM) .
Biological Activity
4-((4-Chlorophenyl)sulfanyl)-6-(4-(2-ethoxyphenyl)piperazino)-2-pyrimidinamine is a complex organic compound characterized by its unique structural features, including a pyrimidine core and various functional groups. This compound has garnered interest in pharmacological research due to its potential therapeutic applications, particularly in areas such as antibacterial activity, enzyme inhibition, and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is C22H24ClN5OS, with a molecular weight of approximately 421.97 g/mol. The compound's structure is defined by the following key components:
- Pyrimidine Core : Central to its activity and stability.
- Chlorophenyl Sulfanyl Group : Imparts specific biological interactions.
- Ethoxyphenyl Piperazino Group : Enhances solubility and biological efficacy.
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets within biological systems. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes, thereby modulating metabolic pathways.
- Receptor Binding : It could interact with receptors involved in neurotransmission or inflammation, influencing physiological responses.
Antibacterial Activity
Research indicates that compounds containing the chlorophenyl sulfanyl group exhibit significant antibacterial properties. Studies have shown that derivatives similar to this compound demonstrate effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. Enzyme inhibition studies suggest that it may serve as a potential therapeutic agent for conditions like Alzheimer's disease and urinary tract infections due to its ability to modulate enzyme activity .
Anticancer Properties
Preliminary studies indicate that the compound may possess anticancer activity. Compounds with similar structural motifs have been reported to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. This suggests a potential role in cancer chemotherapy .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Omar et al. (1996) | Anti-inflammatory | Demonstrated significant reduction in inflammation markers in treated models. |
| Kumar et al. (2009) | Anticancer | Reported inhibition of cancer cell growth at micromolar concentrations. |
| Aziz-ur-Rehman et al. (2011) | Enzyme inhibition | Identified strong AChE inhibitory activity, comparable to known inhibitors. |
Synthesis and Production
The synthesis of this compound involves multi-step organic reactions. Key steps include:
- Formation of the Pyrimidine Core : Typically achieved through condensation reactions.
- Introduction of the Chlorophenyl Sulfanyl Group : Accomplished via nucleophilic substitution.
- Attachment of the Ethoxyphenyl Piperazino Group : Involves nucleophilic aromatic substitution reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
